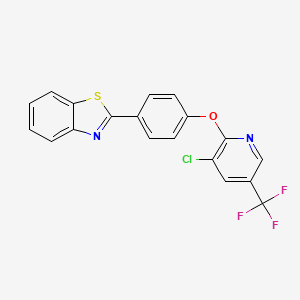

2-(4-苯并噻唑-2-基苯氧基)-3-氯-5-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

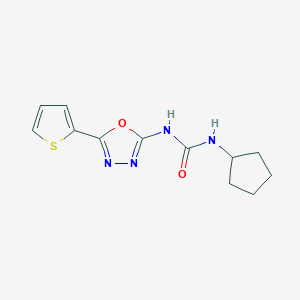

The compound “2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is attached to a pyridine ring via a phenoxy bridge. The pyridine ring carries chloro and trifluoromethyl substituents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines can provide 2-unsubstituted benzimidazoles . In these reactions, DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .科学研究应用

合成与化学性质

催化合成:2-(4-苯并噻唑-2-基苯氧基)-3-氯-5-(三氟甲基)吡啶和类似化合物已使用各种催化方法合成。一种值得注意的方法包括在无溶剂条件下使用 Bi(III) 盐合成苯并噻唑,突出了高转化率和更清洁的反应曲线 (Mohammadpoor-Baltork、Khosropour 和 Hojati,2007)。

量子力学和光谱研究:已使用量子力学和光谱方法探索了类似吡啶衍生物的电子、NMR、振动和结构性质,提供了对其分子特征的见解 (Diwaker,2014)。

荧光和传感应用

- 荧光探针开发:苯并噻唑的衍生物,如 2-(3,5,6-三氟-2-羟基-4-甲氧基苯基)苯并噻唑,已被开发为用于传感金属阳离子和 pH 变化的荧光探针。这些化合物在特定条件下表现出显着的荧光增强 (Tanaka、Kumagai、Aoki、Deguchi 和 Iwata,2001)。

生物和制药研究

用于生物学评价的合成:已合成新型含苯并噻唑的衍生物并对其生物活性进行了评价。这些包括抗菌和抗氧化活性,展示了它们在制药应用中的潜力 (Bhoi、Borad、Pithawala 和 Patel,2016)。

镧系元素的发光敏化:已合成苯并噻唑和苯并恶唑取代的吡啶衍生物,并将其用作镧系元素配合物中发光的敏化剂。此应用在光谱研究中具有重要意义 (Shavaleev、Scopelliti、Gumy 和 Bünzli,2009)。

其他应用

- 电致变色聚合物开发:苯并噻唑类似物噻二唑并[3,4-c]吡啶已用于开发给受体型电致变色聚合物。这展示了此类化合物在材料科学中的潜力,特别是在开发快速开关、低带隙聚合物方面 (Ming、Zhen、Lin、Zhao、Xu 和 Lu,2015)。

属性

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2OS/c20-14-9-12(19(21,22)23)10-24-17(14)26-13-7-5-11(6-8-13)18-25-15-3-1-2-4-16(15)27-18/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYDLLGUYFDJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2452224.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2452226.png)

![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)

![3-(6-{[(4-chlorophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2452235.png)

![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452236.png)